molecular formula C8H6ClN B8641958 2-Chloro-2-phenylacetonitrile

2-Chloro-2-phenylacetonitrile

Cat. No.: B8641958
M. Wt: 151.59 g/mol
InChI Key: WZSOEUAQKKEHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-phenylacetonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of acetonitrile where one hydrogen atom of the methyl group is replaced by a phenyl group and another by a chlorine atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with chlorine gas. The reaction is typically carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination of benzyl cyanide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-2-phenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 2-Chloro-2-phenylacetonitrile varies depending on its application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. For example, its antifungal activity is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes . The exact molecular targets and pathways can vary, and further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-2-phenylacetonitrile

InChI

InChI=1S/C8H6ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H

InChI Key

WZSOEUAQKKEHFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g of toluene and 7 g (0.02 mol) of Cyanex® 923 are initially introduced into a phosgenation apparatus with attached carbonic acid condenser and heated. At 99° C., 13 g of phosgene are gassed in over the course of 10 minutes. Thereafter, over the course of 2 hours, 192 g (1.44 mol) of benzaldehyde cyanohydrin and a further 149 g (total=172 g or 1.74 mol) of phosgene are added in parallel. The internal temperature is maintained between 99 and 102° C. throughout. After a post-reaction of 60 minutes at 99° C., excess phosgene is stripped out using N2 at 50° C. for 2.5 h. The discharge of 359 g is fractionally distilled on a 30 cm Vigreux column. The main fraction passes over at 0.6 mbar and a head temperature of from 68 to 73° C. 192.7 g (88.3% of theory) of α-chlorophenylacetonitrile are isolated.
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13 g
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192 g
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149 g
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150 g
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